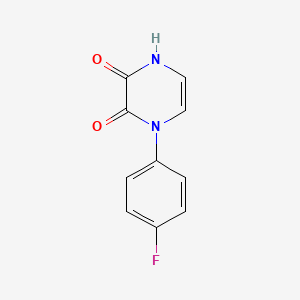
1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione, commonly known as FDP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic molecule that contains a pyrazine ring and a fluorophenyl group, making it a potential candidate for various pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione Derivatives
An innovative route for synthesizing N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones has been established, starting from 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones. This method involves the treatment of various 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones with Na2CO3 in water under microwave irradiation, yielding the respective 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones through hydrolysis of the thioether bond and subsequent nucleophilic displacement of the chlorine by the in situ generated thiophenol (Sharma et al., 2008).
Chemical Reactions and Properties
Recently, a novel approach has been developed for synthesizing pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions. This study delves into the microscopic mechanism of these light-induced reactions and deactivation pathways, providing crucial insights into the underlying processes and potential for future design of photoinduced reactions (He et al., 2021).
Applications in Drug Design and Medicinal Chemistry
KRAS Activity Inhibition for Cancer Treatment
A novel series of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and are being studied as covalent inhibitors of KRAS activity. This class of compounds shows promise for treating cancer and other diseases associated with KRAS activity (De, 2022).
Synthesis and Cytotoxic Evaluation in Cancer Research
A series of 3-substituted spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives have been synthesized and evaluated for their cytotoxic potency against MCF-7 human breast carcinoma and SW 620 human colon carcinoma cell lines. These compounds have shown considerable cytotoxic activity, comparable to or greater than doxorubicin in certain cases, highlighting their potential in cancer treatment (Gomez-Monterrey et al., 2007).
Material Science and Coordination Chemistry
Synthesis of Novel Nickel(II) Complex
A novel nickel(II) complex [NiL2(H2O)4] (L = 1,4-dihydropyrazine-2,3-dione-5,6-dicarboxylate) has been synthesized using hydro(solvo)thermal techniques. This complex adopts an unusual cis-configuration and is of interest due to its potential optical and/or magnetic properties (Liu et al., 2002).
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHOZEGYWSJTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC(=O)C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide](/img/structure/B2455369.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2455371.png)
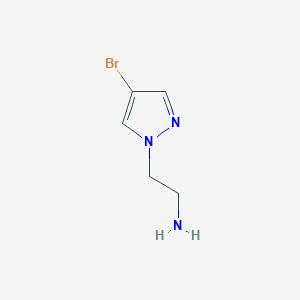
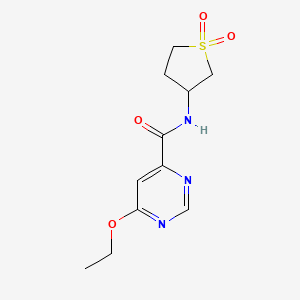
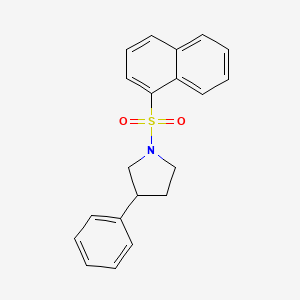
![1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one](/img/structure/B2455378.png)
![4-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2455380.png)
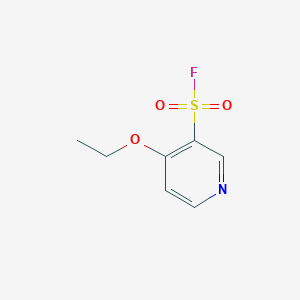

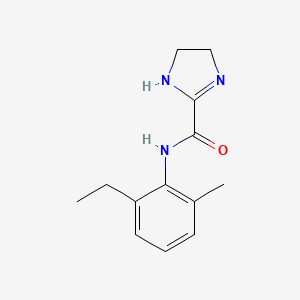
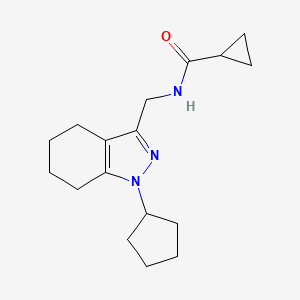
![N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2455389.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455390.png)